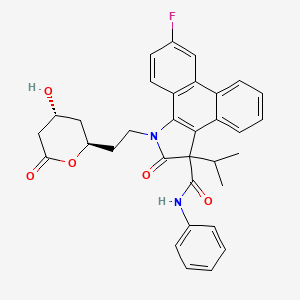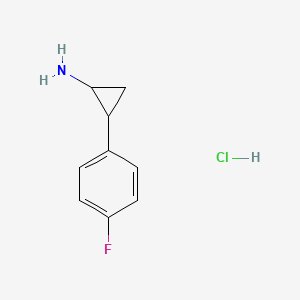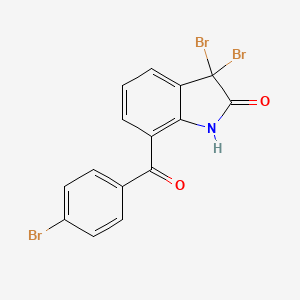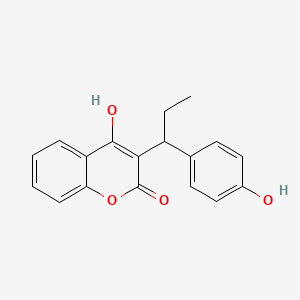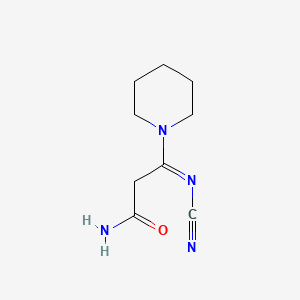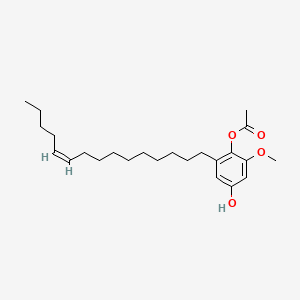
6-Acetoxy Belamcandol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetoxy Belamcandol B is a natural compound that belongs to the family of belamcandol. . This compound has gained significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Acetoxy Belamcandol B can be synthesized through various chemical reactions involving its precursor, Belamcandol B. The synthesis typically involves acetylation reactions where an acetoxy group is introduced to the Belamcandol B molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves the extraction of Belamcandol B from the seeds of Belamcanda chinensis followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like ethanol or methanol. The extracted Belamcandol B is then subjected to acetylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Acetoxy Belamcandol B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of Belamcandol B.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Acetoxy Belamcandol B has diverse applications in scientific research:
Chemistry: Used as a biochemical reagent in proteomics research.
Biology: Studied for its role in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the development of environmentally friendly pesticides and herbicides
Mechanism of Action
The mechanism of action of 6-Acetoxy Belamcandol B involves its interaction with specific molecular targets. It inhibits the activity of enzymes like 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting this enzyme, this compound reduces inflammation and oxidative stress .
Comparison with Similar Compounds
Belamcandol A: Another compound from the same family with similar anti-inflammatory properties.
Belamcandol C: Known for its antioxidant activities.
Belamcandol D: Studied for its potential use in cancer therapy.
Uniqueness of 6-Acetoxy Belamcandol B: this compound stands out due to its specific acetoxy group, which enhances its bioavailability and potency compared to other belamcandols. Its unique structure allows for more efficient inhibition of 5-lipoxygenase, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHINANGVRSSGQ-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
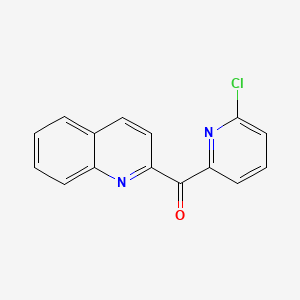

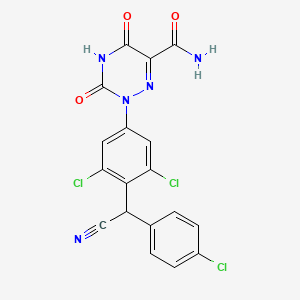
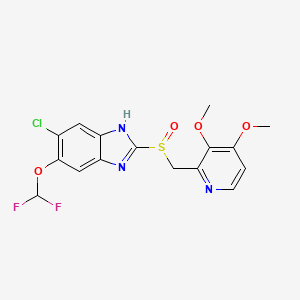
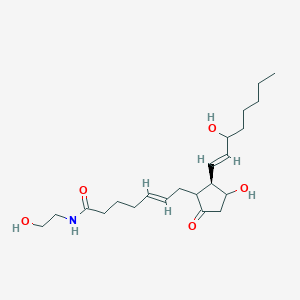
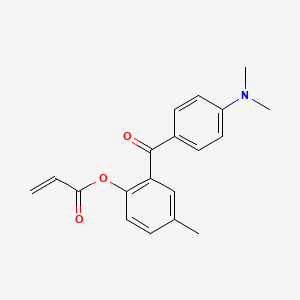
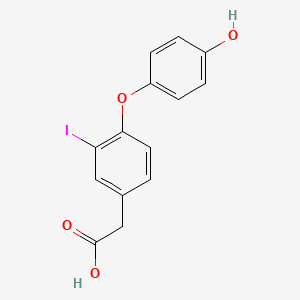
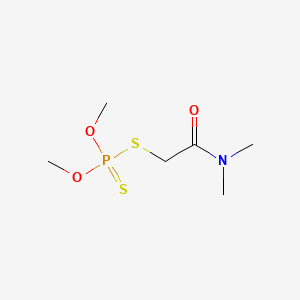
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
